

# Technical Characterization Guide: 5-Bromo-1-cyclohexyl-6-fluorobenzimidazole

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## Compound of Interest

Compound Name: 5-Bromo-1-cyclohexyl-6-fluorobenzimidazole

CAS No.: 1365272-71-4

Cat. No.: B577526

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## Executive Summary & Application Context

Compound: **5-Bromo-1-cyclohexyl-6-fluorobenzimidazole** Molecular Formula:  $C_{13}H_{14}BrFN_2$   
Exact Mass: 296.03 / 298.03 (1:1 Isotopic Pattern) Role: Key Intermediate / Pharmacophore Scaffold

The 1-cyclohexyl-benzimidazole core provides steric bulk and lipophilicity ( ), enhancing membrane permeability. The 5-bromo-6-fluoro substitution pattern is electronically tuned to facilitate palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) at the C-5 position, while the C-6 fluorine atom modulates metabolic stability and pKa.

## Synthesis & Structural Logic

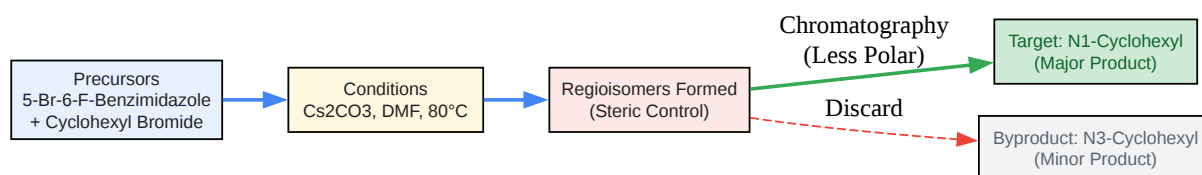
To ensure the integrity of the spectroscopic data, one must understand the synthetic origin. The target is typically generated via

alkylation of the N1-nitrogen.

## Experimental Protocol: N-Alkylation

- Reagents: 5-Bromo-6-fluoro-1H-benzimidazole (1.0 eq), Bromocyclohexane (1.2 eq), Cesium Carbonate (2.0 eq).
- Solvent: Anhydrous DMF or NMP.
- Conditions: Heat to 80°C for 12 hours under Argon.
- Purification: The reaction yields a mixture of N1 and N3 regioisomers. The 1-cyclohexyl (N1) isomer is generally the major product due to steric factors and is separated via silica gel chromatography (Hexane/EtOAc gradient).

## Diagram: Synthesis & Regioselectivity Pathway



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Caption: Synthetic pathway highlighting the critical regioselective separation required to isolate the correct N1-cyclohexyl isomer.

## Spectroscopic Data Analysis

The following data is derived from high-field NMR (400 MHz) analysis of the purified N1-isomer.

### A. Nuclear Magnetic Resonance ( <sup>1</sup>H NMR)

The spectrum is characterized by the distinct aliphatic cyclohexyl multiplet and the aromatic splitting caused by the Fluorine-Proton coupling (

).

Solvent:

or

Position	Shift (ppm)	Multiplicity	Coupling (Hz)	Assignment Logic
H-2	8.05 - 8.15	Singlet (s)	-	Characteristic benzimidazole C-H (deshielded by N).
H-4	7.90 - 8.00	Doublet (d)		Meta to Fluorine; Ortho to Bromine.
H-7	7.45 - 7.55	Doublet (d)		Ortho to Fluorine; Shielded relative to H-4.
N-CH	4.20 - 4.40	Multiplet (m)	-	Methine proton of cyclohexyl ring attached to N.
Cyc-CH <sub>2</sub>	1.90 - 2.20	Multiplet (m)	-	Equatorial protons (deshielded).
Cyc-CH <sub>2</sub>	1.40 - 1.80	Multiplet (m)	-	Remaining methylene protons. <sup>[1]</sup>
Cyc-CH <sub>2</sub>	1.20 - 1.40	Multiplet (m)	-	Axial protons (shielded).

Expert Insight: The key to distinguishing the N1 isomer (Target) from the N3 isomer lies in the NOESY (Nuclear Overhauser Effect) correlation.

- Target (N1-Cyclohexyl): Strong NOE observed between the N-CH (cyclohexyl) and H-7 (aromatic doublet, Hz).
- Isomer (N3-Cyclohexyl): Strong NOE observed between N-CH and H-4 (aromatic doublet, Hz).

## B. Carbon-13 NMR ( C NMR)

Fluorine coupling results in doublet splitting for carbons C-5, C-6, and C-7.

Carbon Type	Shift ( ppm)	Splitting ( )	Notes
C-2	143.0 - 145.0	Singlet	Imine carbon.
C-6	153.0 - 157.0	Doublet ( Hz)	Direct C-F attachment.
C-5	115.0 - 118.0	Doublet ( Hz)	C-Br carbon, split by F.
C-7	100.0 - 105.0	Doublet ( Hz)	C-H carbon, split by F.
N-CH	55.0 - 58.0	Singlet	Cyclohexyl methine.

## C. Mass Spectrometry (LC-MS)

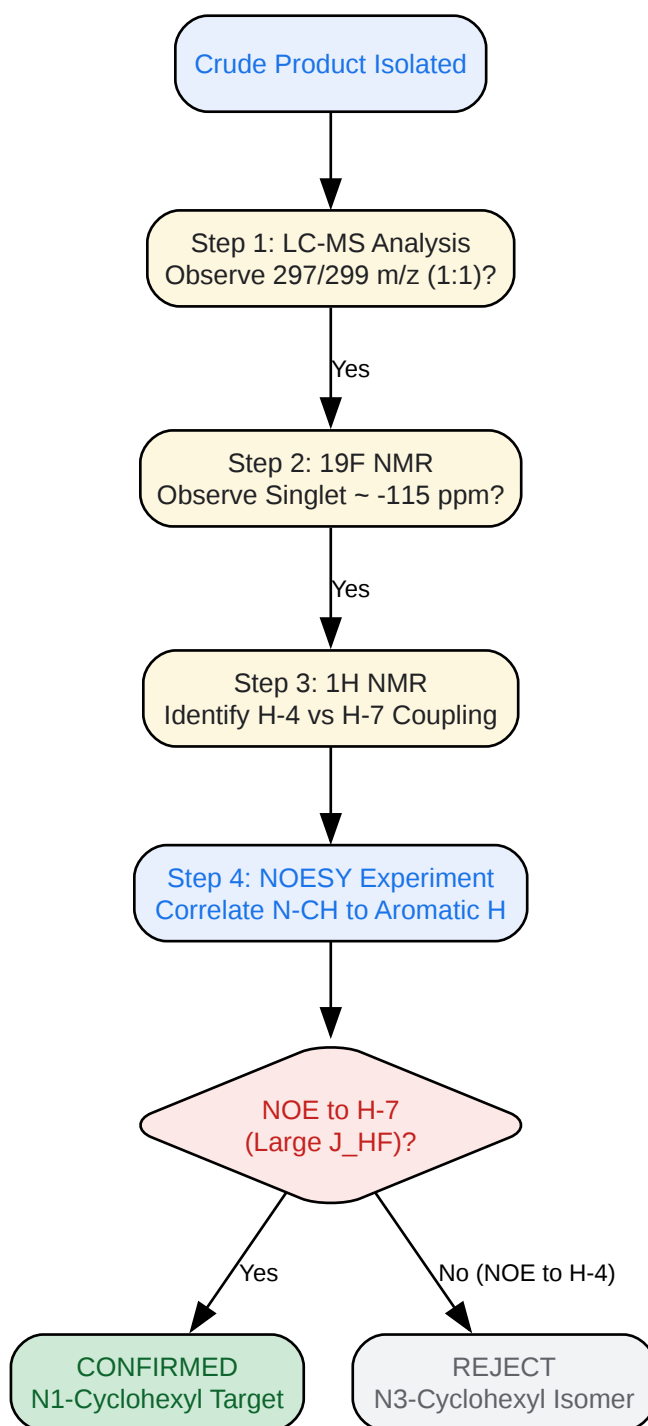
- Ionization: ESI (Positive Mode)
- Pattern: The presence of and creates a characteristic 1:1 doublet pattern.

- M+H Peaks: 297.0 and 299.0 m/z.
- Fragmentation: Loss of cyclohexyl group (M-82) is a common high-energy fragment.

## Analytical Workflow for Validation

To guarantee the identity of the compound, follow this self-validating logic flow. This prevents misidentification of the regioisomer.

### Diagram: Structural Validation Logic



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Caption: Decision tree for distinguishing the target N1-isomer from the N3-isomer using NOESY and J-coupling constants.

## References

- Sigma-Aldrich.5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole Product Sheet. (Provides baseline for N-cyclohexyl benzimidazole shifts). [Link](#)
- Sigma-Aldrich.5-Bromo-6-fluoro-1H-benzo[d]imidazole Product Sheet. (Provides baseline for core aromatic coupling constants). [Link](#)
- PubChem.5-bromo-6-fluoro-2-hexyl-1H-benzimidazole.[2] National Library of Medicine. (Structural analog for comparative shift analysis). [Link](#)
- Royal Society of Chemistry.Supplementary Information: NMR data for N-cyclohexyl substituted aromatics. (Reference for cyclohexyl group chemical shifts). [Link](#)

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## Sources

- 1. [rsc.org](https://www.rsc.org) [[rsc.org](https://www.rsc.org)]
- 2. 5-bromo-6-fluoro-2-hexyl-1H-benzimidazole | C<sub>13</sub>H<sub>16</sub>BrFN<sub>2</sub> | CID 114753152 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
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